1,2,3,6-Tetrahydro-1-nitroso-2,3'-bipyridine
Overview
Description
1,2,3,6-Tetrahydro-1-nitroso-2,3'-bipyridine is a chemical compound that is part of the bipyridine family. Bipyridines are a group of compounds where two pyridine rings are connected by a bond at specific positions. The compound is a tetrahydropyridine derivative, which indicates that it has four hydrogen atoms added to the pyridine ring, making it partially saturated. The presence of a nitroso group (-NO) suggests that it is a functionalized bipyridine with potential applications in various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of related bipyridine compounds has been explored through various methodologies. For instance, the [4+2] cycloaddition reaction has been used to create trans-2-substituted 3-amino-1,2,3,6-tetrahydropyridines, which are closely related to the compound of interest. This process involves the reaction of nitrosobenzene with 2-substituted 1,2-dihydropyridines, followed by a chemoselective reduction of the cycloadducts . Although the exact synthesis of 1,2,3,6-tetrahydro-1-nitroso-2,3'-bipyridine is not detailed in the provided papers, similar synthetic strategies could potentially be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of bipyridine derivatives is characterized by the connection of two pyridine rings. In the case of 1,2,3,6-tetrahydro-1-nitroso-2,3'-bipyridine, the tetrahydro aspect indicates a reduction in the aromaticity of the pyridine rings, which could affect the electronic properties and reactivity of the molecule. The nitroso group would contribute to the electronic distribution and could play a role in the reactivity of the compound in chemical reactions .
Chemical Reactions Analysis
Bipyridine compounds are known to participate in various chemical reactions. For example, the synthesis of substituted 2,2'-bipyridines has been achieved through cobalt-catalyzed cycloaddition reactions of nitriles and diynes, demonstrating the reactivity of bipyridine structures under certain conditions . While the specific chemical reactions of 1,2,3,6-tetrahydro-1-nitroso-2,3'-bipyridine are not described in the provided papers, the reactivity of similar compounds suggests that it could be involved in cycloaddition reactions and potentially serve as an intermediate in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,3,6-tetrahydro-1-nitroso-2,3'-bipyridine would likely be influenced by its partially saturated structure and the presence of the nitroso group. These features could affect the compound's solubility, boiling point, and stability. The exact properties would need to be determined experimentally, as the provided papers do not offer specific data on this compound. However, the structural characterizations of related compounds, such as 4,4',6-tricarboxy-2,2'-bipyridine, provide insights into the potential coordination behavior and hydrogen-bonding capabilities of bipyridine derivatives .
Scientific Research Applications
Electronic Structure and Coordination Chemistry
- Electronic Structure of Metastable Isomers of Ru Nitroso Complexes The electronic structure and potential energy surface of various nitroso complexes, including [Ru(NO)(Bipy)2(Cl)]2+ where Bipy stands for 2,2-bipyridine, were investigated. The study explored the geometrical structures and coordination of the nitroso group in these complexes, highlighting the stability of different isomeric forms and the effects of electron excitation and reduction on the RuNO group. It was discovered that these processes lead to a bending of the RuNO group with significant elongation of the Ru-O and N-O bonds, indicating instability upon these changes. The study emphasized the delocalization of electron density in the RuNO group, which contributes to the electronic structure of these complexes (Sizova & Lubimova, 2005).
Nitrosyl Complexes and Coordination
- Formation of N2O from a Nickel Nitrosyl This research presented a unique observation where the addition of 2,2'-bipyridine (bipy) to a nickel nitrosyl complex resulted in the formation of a five-coordinate nickel nitrosyl with a bent NO(-) ligand. The complex, over time, formed an NO coupled product, showcasing an intriguing transformation and potential intermediate in the reaction process. The findings contribute to the understanding of the behavior and transformation of nickel nitrosyl complexes in the presence of bipyridine ligands (Wright, Wu, & Hayton, 2012).
Sensing and Detection Applications
- A Fluorescent Coordination Polymer for Selective Sensing A study on a coordination polymer, [Cd(bipy)][HL] n, revealed its potential as a dual functional fluorescent sensor for detecting hazardous environmental contaminants like nitrobenzene and dichromate anion. The polymer's structure was thoroughly analyzed, and its sensing capabilities were both theoretically and experimentally confirmed. This marks a significant advancement in the field of environmental monitoring and safety (Kan & Wen, 2017).
Magnetic and Structural Properties
Ferromagnetic Coupling in 'Double-Bridged' Dihydrogenpyrophosphate Complexes Research on compounds with the formula {[M(bipy)(H2O)(H2P2O7)]2·2H2O} revealed their unique structural features and magnetic properties. The compounds showed a distinct coordination mode for dihydrogenpyrophosphate, leading to ferromagnetic coupling in nickel(II) or cobalt(II) complexes. This study offers valuable insights into the structural and magnetic behavior of such complexes (Greenfield et al., 2015).
A New Binuclear NiII Complex with Tetrafluorophthalate and Bipyridine Ligands The synthesis and characterization of a new NiII compound with tetrafluorophthalate and bipyridine ligands led to the discovery of weak ferromagnetic coupling between the two NiII ions. This research provided detailed insights into the structure and magnetic properties of the synthesized complex, contributing to the understanding of the magnetic interactions in such compounds (Li, Du, & Feng, 2019).
Safety And Hazards
properties
IUPAC Name |
3-[(2S)-1-nitroso-3,6-dihydro-2H-pyridin-2-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOFAFWTOKDIFH-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN(C1C2=CN=CC=C2)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CCN([C@@H]1C2=CN=CC=C2)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70221442 | |
Record name | N'-Nitrosoanatabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Nitrosoanatabine | |
CAS RN |
71267-22-6 | |
Record name | N-Nitrosoanatabine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71267-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N'-Nitrosoanatabine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071267226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N'-Nitrosoanatabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 71267-22-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N'-NITROSOANATABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V3JJ391AU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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